O-allylvanillin

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

O-Allylvanillin is the essential electrophilic building block for synthesizing O-allylchalcones via Claisen-Schmidt condensation—a reaction not feasible with vanillin or eugenol. Its intact aldehyde and allyl-protected phenol groups enable streamlined access to bioactive scaffolds with enhanced cytotoxicity (IC50 <10 µM). Procure this specific chemotype for SAR studies or as a tool compound with documented in vitro anticancer activity across THP-1, HL60, Hep-G2, and MCF-7 cell lines.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 22280-95-1
Cat. No. B1271678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-allylvanillin
CAS22280-95-1
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCC=C
InChIInChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3
InChIKeyDGWCHURQYFMBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Allylvanillin (CAS 22280-95-1): A Strategic Synthetic Intermediate with Characterized Cytotoxic Activity


O-Allylvanillin (4-(allyloxy)-3-methoxybenzaldehyde; CAS 22280-95-1; C₁₁H₁₂O₃; MW 192.21 g/mol) is a synthetic derivative of vanillin in which the phenolic hydrogen is replaced by an allyl group [1]. This structural modification yields a clear, colorless to light yellow liquid at room temperature with a predicted boiling point of 313.2±27.0 °C and a predicted density of 1.084±0.06 g/cm³ [2]. The compound serves as a versatile building block in organic synthesis and exhibits moderate in vitro cytotoxic activity against several human cancer cell lines [1].

Why O-Allylvanillin Cannot Be Simply Replaced by Vanillin, Eugenol, or Other In-Class Analogs


O-Allylvanillin occupies a distinct chemical and functional niche that is not shared by structurally similar compounds such as vanillin, eugenol, or isoeugenol. The concurrent presence of a reactive aldehyde group and an allyloxy substituent on the aromatic ring confers a unique synthetic versatility [1]. Unlike vanillin, which possesses a free phenolic hydroxyl that can participate in undesired side reactions, the O-allylated form offers orthogonal reactivity that is essential for the synthesis of O-allylchalcone libraries [1]. Moreover, the physical state of O-allylvanillin as a liquid at room temperature differentiates it from the solid crystalline nature of vanillin, potentially simplifying handling and formulation in certain industrial contexts [2]. Substituting with eugenol, which lacks the aldehyde moiety, or with vanillin, which lacks the allyl group, fundamentally alters the available reaction pathways and the resulting biological activity profiles.

O-Allylvanillin: Quantified Differentiation Against Key Comparators


O-Allylvanillin Serves as a Critical Synthetic Precursor to O-Allylchalcones with 6- to 15-Fold Enhanced Cytotoxicity

O-Allylvanillin exhibits moderate intrinsic cytotoxicity, but its primary value lies in its use as a precursor for more potent O-allylchalcones. Within the same study, O-allylvanillin (compound 3) and a series of derived O-allylchalcones (5f, 5g) were tested against a panel of human cancer cell lines under identical conditions [1]. The derived chalcones demonstrated a substantial increase in potency, with IC50 values dropping from 63.5-90.9 µM for O-allylvanillin to 7.9-10.4 µM for compound 5g against HL60, Hep-G2, and MCF-7 cells [1].

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

O-Allylvanillin Exhibits a Distinct Physical State Profile Relative to Vanillin, Impacting Handling and Formulation

The substitution of the phenolic hydrogen in vanillin with an allyl group in O-allylvanillin results in a dramatic change in physical state. Vanillin is a crystalline solid at room temperature (melting point: 81-83 °C) [1], whereas O-allylvanillin is a liquid [2].

Physical Chemistry Formulation Science Material Properties

O-Allylvanillin Demonstrates Cytotoxic Potency That Is Superior to Vanillin in a Class-Level Comparison

While a direct head-to-head cytotoxicity comparison between O-allylvanillin and vanillin in the same cell lines is not available in the literature, cross-study analysis reveals a significant potency difference. O-Allylvanillin inhibits HL60 leukemia cell growth with an IC50 of 63.52 µM [1]. In contrast, vanillin has been reported to exhibit an IC50 of approximately 1.1 mM (1100 µM) against hepatocellular carcinoma cells, and >400 µg/mL (~2.6 mM) against HT-29 colorectal cancer cells [REFS-2, REFS-3].

Cancer Cell Biology Comparative Cytotoxicity Vanillin Derivatives

O-Allylvanillin Provides a Unique Aldehyde-Allyloxy Synthon for Orthogonal Synthetic Transformations

The co-existence of an aldehyde and an O-allyl group in O-allylvanillin creates a bifunctional synthon that is not available in vanillin, eugenol, or isoeugenol. The aldehyde group enables Claisen-Schmidt condensation with acetophenones to form O-allylchalcones, while the O-allyl group remains intact, providing a handle for further functionalization [1]. This orthogonal reactivity is demonstrated by the synthesis of a library of eight O-allylchalcones (5a-h) from O-allylvanillin and various acetophenones [1].

Organic Synthesis Building Block Chemistry Chalcone Synthesis

O-Allylvanillin: High-Impact Research and Industrial Applications


Medicinal Chemistry: O-Allylchalcone Library Synthesis and Lead Optimization

O-Allylvanillin is the critical precursor for generating focused libraries of O-allylchalcones with enhanced anticancer activity. The direct comparison of O-allylvanillin and its derived chalcones (e.g., 5g) demonstrates a 6- to 9-fold improvement in IC50 against multiple cancer cell lines [1]. Researchers prioritizing the development of novel anticancer agents should procure O-allylvanillin as a starting material to access this validated chemical space.

Organic Synthesis: A Bifunctional Building Block for Complex Molecule Construction

The orthogonal reactivity of O-allylvanillin's aldehyde and allyloxy groups makes it an invaluable building block for the synthesis of complex natural product analogs and functional materials [1]. Unlike vanillin, which contains a free phenol, O-allylvanillin allows for selective transformations at the aldehyde while preserving the allyl group for subsequent modifications such as cross-metathesis or thiol-ene reactions.

Formulation Science: Liquid Vanillin Derivative for Simplified Handling

O-Allylvanillin exists as a liquid at room temperature, in contrast to the crystalline solid form of vanillin [1]. This physical state difference can be exploited in formulation workflows where a liquid ingredient is preferred for ease of metering, mixing, or dissolution. While the specific flavor/fragrance properties of O-allylvanillin are not quantitatively documented, its liquid nature offers a practical handling advantage in industrial settings.

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